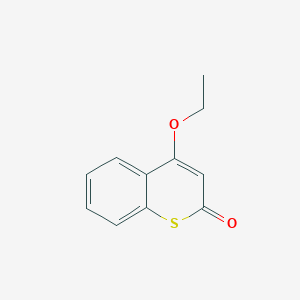

4-Ethoxythiochromen-2-one

Description

Properties

CAS No. |

186135-54-6 |

|---|---|

Molecular Formula |

C11H10O2S |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

4-ethoxythiochromen-2-one |

InChI |

InChI=1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |

InChI Key |

SVKPIFMIARNQQZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=O)SC2=CC=CC=C21 |

Canonical SMILES |

CCOC1=CC(=O)SC2=CC=CC=C21 |

Synonyms |

2H-1-Benzothiopyran-2-one,4-ethoxy-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethoxythiochromen 2 One and Its Structural Analogues

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of imaginary bond disconnections. deanfrancispress.comscribd.comslideshare.net This process helps in identifying potential synthetic routes and key precursors. deanfrancispress.com

For the thiochromen-2-one (B86285) scaffold, a logical retrosynthetic approach involves a primary disconnection of the heterocyclic ring. The core structure can be broken down via two main bond cleavages: the C-S bond and a C-C bond within the pyran-2-one ring. A common strategy is to disconnect the C-S bond and the C3-C4 bond, leading back to a substituted thiophenol and a three-carbon synthon, such as a malonic acid derivative. This approach is foundational to many classical synthetic methods.

Another powerful retrosynthetic strategy is the Knoevenagel-Michael cascade, which has been conceptualized for the synthesis of complex thiochromenes. nih.gov This approach disconnects the molecule at the C-S and C-C bonds formed during the cascade, leading back to precursors like a thiol, a 1,3-dicarbonyl compound, and an aldehyde or its equivalent. nih.govrsc.orgrsc.org

Based on these analyses, the key precursors for the synthesis of the thiochromen-2-one core are identified.

Identified Key Precursors:

Thiophenol derivatives: These provide the benzene (B151609) ring and the sulfur atom. The specific substitution on the thiophenol will determine the substitution pattern on the final product's benzene ring.

Malonic acid and its derivatives: Reagents like malonic acid, diethyl malonate, or malonoyl chlorides serve as the three-carbon unit required to form the thiopyran-2-one ring.

β-Keto esters: These are common precursors in condensation reactions with thiophenols to form the thiochromenone ring system. acs.org

Alkynes and Alkenes: In modern transition-metal-catalyzed reactions, alkynes and alkenes are used as building blocks that react with sulfur-containing aromatic precursors. rsc.orgacs.org

Substituted Salicylaldehydes: These can be precursors in domino reactions, especially in green synthetic approaches. thieme-connect.com

Table 1: Retrosynthetic Strategies and Corresponding Precursors

| Retrosynthetic Strategy | Key Disconnections | Identified Precursors | Relevant Synthetic Approach |

|---|---|---|---|

| Classical Condensation | C-S bond, C3-C4 bond | Thiophenols, Malonic acid/esters | Pechmann-type/Perkin-type reactions |

| Intramolecular Cyclization | C-S bond, C-C bond of an acyl group | Thiophenols, β-Keto esters, β-Chlorovinyl ketones | Friedel-Crafts Acylation/Cyclization |

| Knoevenagel-Michael Cascade | C-S bond, C-C bond | Thiols, 1,3-Dicarbonyls, Aldehydes | Multi-component Reactions |

| Transition-Metal Catalyzed Cycloaddition | Multiple C-C and C-S bonds | Aromatic sulfides/sulfonyl chlorides, Alkynes | Rhodium/Nickel-catalyzed reactions |

Classical and Established Synthetic Routes to the Thiochromen-2-one Core

Traditional methods for constructing the thiochromen-2-one skeleton have been well-established, primarily relying on condensation and cyclization reactions. These routes often require harsh conditions but are effective for synthesizing the core structure.

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule like water or an alcohol.

Pechmann and Perkin-type Condensations: While the Pechmann condensation is famous for coumarin (B35378) synthesis, analogous reactions using thiophenols instead of phenols are employed for thiochromen-2-ones. This typically involves the reaction of a thiophenol with a β-keto ester in the presence of an acid catalyst. Similarly, variations of the Perkin reaction can be adapted for this synthesis.

Knoevenagel Condensation: The Knoevenagel condensation is a versatile method for C-C bond formation. arabjchem.org In the context of thiochromene synthesis, it can be part of a multi-step or a one-pot cascade reaction. For instance, a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound can generate an intermediate that subsequently reacts with a thiol via Michael addition, followed by cyclization. rsc.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride-DMF reagent, can be used to formylate activated rings or to prepare β-chlorovinyl aldehydes from ketones like thiochroman-4-one (B147511). researchgate.net These aldehydes are versatile intermediates that can be further elaborated into the thiochromen-2-one ring system. rsc.orgresearchgate.net

Intramolecular cyclization is a key step in many synthetic routes to thiochromen-2-ones, where a pre-formed linear substrate is induced to form the heterocyclic ring.

Friedel-Crafts Cyclization: A widely used method involves the intramolecular Friedel-Crafts acylation of S-aryl β-mercaptopropenoic acids or their derivatives. These reactions are typically promoted by strong acids or Lewis acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃). acs.org A one-pot Friedel-Crafts acylation/cyclization approach has been developed using substituted benzoyl chlorides and alkynes, which proceeds through a β-chlorovinyl ketone intermediate. acs.org

Cyclocondensation of Dithioesters: A two-step method involves the initial formation of a dithiophenyl ester of malonic acid, which then undergoes an intramolecular cyclocondensation in the presence of a Lewis acid like AlCl₃ to yield the 4-hydroxythiochromen-2-one. nih.gov This can then be alkylated to produce derivatives like 4-Ethoxythiochromen-2-one.

Modern and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing thiochromen-2-ones, aligning with the principles of green chemistry and utilizing modern catalytic systems.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. thieme-connect.com

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com Domino Knoevenagel–hetero-Diels–Alder reactions have been successfully carried out in refluxing water to produce complex polycyclic heterocycles containing the thiochromene moiety, often with high regio- and stereoselectivity. thieme-connect.com

Eco-friendly Catalysts: The use of biodegradable and non-toxic catalysts is a key aspect of green synthesis. Taurine, a bio-organic catalyst, has been employed for the one-pot, three-component synthesis of spiro thiochromene derivatives in water, proceeding through a Knoevenagel-Thia-Michael cascade. nih.govrsc.org This method avoids the use of harsh acids, bases, or metals. nih.govrsc.org

High-Pressure Assisted Synthesis: The use of a high-pressure Q-tube reactor has been reported as a secure, efficient, and environmentally benign tool for synthesizing thiochromeno[4,3-b]pyridine derivatives from thiochroman-4-one precursors. nih.govacs.org This technology can significantly reduce reaction times and improve yields compared to traditional refluxing at atmospheric pressure. nih.govacs.org

Table 2: Comparison of Classical vs. Modern Synthetic Approaches

| Parameter | Classical Routes (e.g., Friedel-Crafts) | Modern Green Routes (e.g., Aqueous Domino) |

|---|---|---|

| Solvent | Often hazardous organic solvents (e.g., DMF, dioxane) | Environmentally benign solvents (e.g., water, ethanol) thieme-connect.comrsc.org |

| Catalyst | Stoichiometric strong acids/Lewis acids (e.g., PPA, AlCl₃) | Catalytic amounts of mild or bio-organic catalysts (e.g., K₂CO₃, taurine) rsc.orgrsc.org |

| Reaction Conditions | Often harsh (high temperatures, anhydrous) | Generally milder conditions nih.govrsc.org |

| Efficiency/Yields | Variable, can be moderate to good | Often high to excellent yields rsc.orgthieme-connect.com |

| Work-up/Purification | Can be complex, requiring extensive purification | Often simpler, e.g., filtration, minimizing waste rsc.org |

Transition-metal catalysis has revolutionized organic synthesis, offering highly efficient and selective pathways to complex molecules that are often inaccessible through classical methods. researchgate.net

Palladium-Catalyzed Cross-Coupling: A concise and efficient strategy to construct 2-aryl-4H-thiochromen-4-ones involves a palladium(II)-catalyzed cross-coupling reaction. acs.orgnih.gov This method uses 2-sulfinyl-thiochromones as substrates and couples them with arylboronic acids in the presence of a palladium catalyst, a suitable ligand like XPhos, and a Lewis acid co-catalyst. acs.orgnih.gov This approach demonstrates good functional group tolerance. nih.gov

Nickel-Catalyzed Carbonylative Synthesis: A one-pot, nickel-catalyzed carbonylative reaction has been developed for the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes. acs.org This method uses the sulfonyl chloride as a sulfur source and tolerates both terminal and internal alkynes, providing access to a wide range of 2-mono- and 2,3-disubstituted thiochromenones. rsc.orgacs.org

Rhodium-Catalyzed Cycloaddition: A rhodium-catalyzed [3 + 2 + 1] cycloaddition protocol provides an alternative route to thiochromenones. rsc.org This reaction brings together aromatic sulfides and alkynes to construct the thiochromenone core, showing tolerance for various functional groups. rsc.org

Gold-Catalyzed Domino Reactions: Gold catalysts have been used for the domino synthesis of indeno[2,1-b]thiochromene derivatives from S-substituted alkynes. researchgate.net The activation of the alkyne by the gold catalyst initiates a cascade of cyclization events to form the complex heterocyclic system with high stereoselectivity. researchgate.net

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the synthesis and derivatization of the chemical compound “this compound” via the advanced methodologies outlined in the requested article structure.

Searches for organocatalytic, photochemical, and electrochemical synthesis methods, as well as specific derivatization and stereoselective strategies, did not yield dedicated studies for this compound. The available research focuses on the broader class of thiochromen-2-ones and related thiochromene or thiochromane scaffolds, without providing specific examples, reaction conditions, or detailed findings for the 4-ethoxy substituted variant.

While general methodologies for the synthesis and functionalization of the thiochromene ring system are documented, this information does not directly address the specific chemical entity of interest. For instance, electrochemical methods have been reported for the synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives nih.govresearchgate.net, and various organocatalytic tandem reactions are known to produce chiral thiochromenes and thiochromanes nih.govrsc.orgarizona.edubeilstein-journals.org. Similarly, derivatization strategies often involve positions other than the 4-alkoxy group or start from different precursors mdpi.comacs.org. However, none of the retrieved sources provide the explicit data required to construct a scientifically accurate and detailed article solely on this compound as per the requested outline.

Therefore, the generation of a thorough and informative article focusing strictly on the specified topics for this compound is not possible based on the current body of accessible scientific literature.

Table of Compounds Mentioned

Elucidation of Reactivity Patterns and Reaction Mechanisms of 4 Ethoxythiochromen 2 One

Nucleophilic Reaction Pathways

The electron-deficient nature of the pyrone ring in thiochromenones makes them susceptible to attack by nucleophiles. The presence of both a carbonyl group and a potentially reactive exocyclic double bond in the ethoxy substituent provides multiple sites for nucleophilic reactions.

Nucleophilic Attack at Carbonyl Centers

The carbonyl carbon (C-2) of the thiochromenone ring is a primary site for nucleophilic attack. This reactivity is analogous to that of other α,β-unsaturated carbonyl systems. The polarization of the C=O bond renders the carbon atom electrophilic, readily accepting electron pairs from a variety of nucleophiles.

Common nucleophiles that are expected to react at this center include organometallic reagents (e.g., Grignard reagents, organolithium compounds), amines, and alkoxides. The initial attack on the carbonyl carbon would lead to a tetrahedral intermediate. Subsequent protonation or elimination would yield the final product. For instance, reaction with a Grignard reagent could lead to the formation of a tertiary alcohol after acidic workup.

Table 1: Predicted Products of Nucleophilic Attack at the Carbonyl Center of 4-Ethoxythiochromen-2-one

| Nucleophile (Nu⁻) | Intermediate | Final Product (after workup) |

| R-MgBr (Grignard) | Tetrahedral alkoxide | Tertiary alcohol |

| R₂NH (Secondary Amine) | Hemiaminal-like intermediate | Potential for ring opening |

| RO⁻ (Alkoxide) | Hemiacetal-like intermediate | Potential for transesterification |

Electrophilic Reaction Pathways

The benzene (B151609) ring fused to the thiopyranone core is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will govern the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiochromene Ring

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzene portion of the molecule.

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution that form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com In the context of this compound, these reactions would occur on the benzene ring. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (an alkyl carbocation or an acylium ion). masterorganicchemistry.com The regiochemical outcome would again be dictated by the directing effects of the substituents on the thiochromenone ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Bromination | Br₂, FeBr₃ | Bromo-substituted this compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted this compound |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduadichemistry.comlibretexts.org These reactions are governed by the principles of orbital symmetry. ox.ac.uk While there is a lack of specific literature on the pericyclic reactivity of this compound, the conjugated system within the thiochromenone core suggests the potential for such transformations.

The diene system within the thiopyranone ring could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles. adichemistry.com However, the aromaticity of the fused benzene ring would likely render such reactions energetically unfavorable under normal conditions. Electrocyclic reactions, involving the formation or breaking of a ring within the molecule, and sigmatropic rearrangements, involving the migration of a sigma-bond, are also theoretically possible but would likely require specific conditions or structural modifications to proceed. msu.edulibretexts.org

Further experimental and computational studies are necessary to fully elucidate the reactivity patterns and reaction mechanisms of this compound. The predictions outlined in this article provide a theoretical framework based on the established chemistry of related thiochromenone systems.

Oxidation-Reduction Chemistry

For this compound, the thiochromenone core, with its electron-rich sulfur atom and conjugated system, could potentially undergo oxidation. The ether and lactone functionalities also present sites for potential redox reactions under specific conditions. However, without experimental studies, the specific oxidizing or reducing agents that would react with this compound, the resulting products, and the reaction conditions remain speculative.

Detailed Mechanistic Investigations using Experimental Probes

Mechanistic investigations in organic chemistry utilize various experimental techniques to elucidate the step-by-step pathway of a reaction. These probes provide insights into the transition states and intermediates involved in a chemical transformation.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. baranlab.orgprinceton.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. princeton.edu

For this compound, KIE studies could be theoretically applied to investigate various reactions. For instance, in a hypothetical C-H bond activation at a specific position, deuterating that position would be expected to result in a primary KIE if that bond cleavage is rate-limiting. The magnitude of the KIE can provide further details about the transition state geometry. baranlab.org However, no such studies have been reported for this specific compound.

Hammett Plot Analyses

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.org It relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of the substituents. walisongo.ac.id A Hammett plot is a graph of the logarithm of the relative reaction rate (log(k/k₀)) versus the substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides information about the charge development in the transition state. libretexts.orgwalisongo.ac.id

To perform a Hammett analysis on this compound, a series of derivatives with different substituents on the aromatic ring would need to be synthesized. The rates of a specific reaction for each of these derivatives would then be measured. The resulting Hammett plot could reveal, for example, whether the reaction is favored by electron-donating or electron-withdrawing groups. No such analysis for this compound has been found in the literature.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as UV-Vis, NMR, and EPR spectroscopy can be used to detect and characterize transient species. nih.gov For example, in a reaction involving a radical intermediate, EPR spectroscopy could be employed for its detection. nih.gov Similarly, short-lived cationic or anionic intermediates might be observable using low-temperature NMR or stopped-flow UV-Vis spectroscopy.

Investigating the reactions of this compound using these spectroscopic techniques could potentially identify intermediates such as radicals, carbocations, or carbanions, depending on the reaction conditions. This would provide direct evidence for the mechanistic pathway. At present, there are no published studies detailing the spectroscopic monitoring of reaction intermediates for this compound.

Role of Conformational Dynamics in Reactivity

The three-dimensional structure and conformational flexibility of a molecule can significantly influence its reactivity. The relative energies of different conformers and the energy barriers to their interconversion can determine which conformer is the most reactive and can affect the stereochemical outcome of a reaction.

The thiochromenone ring system of this compound is largely planar, but the ethoxy group possesses conformational flexibility. The orientation of the ethoxy group could potentially influence the accessibility of reagents to nearby functional groups and could affect the electronic properties of the conjugated system through steric and electronic effects. Computational modeling and dynamic NMR studies could provide insights into the conformational landscape of this compound and its potential impact on reactivity. However, no research on the conformational dynamics of this specific molecule and its role in reactivity has been reported.

Advanced Spectroscopic Characterization and Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the identity of 4-Ethoxythiochromen-2-one.

One-dimensional NMR spectra provide the initial and most direct evidence for the core structure of the molecule. The chemical shifts (δ) in parts per million (ppm) are indicative of the local electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the thiochromenone core and the protons of the ethoxy group. The aromatic region would likely display complex splitting patterns (doublets, triplets) characteristic of a substituted benzene (B151609) ring. The ethoxy group would be identified by a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the lactone ring, typically found in the 160-180 ppm region, and the carbons of the aromatic ring. The presence of the ethoxy group would be confirmed by signals for its methylene and methyl carbons. The chemical shift of the C4 carbon would be significantly influenced by the directly attached oxygen atom.

While less common, Heteroatom NMR such as ³³S NMR could provide direct information about the sulfur environment within the heterocyclic ring, though its low natural abundance and quadrupolar nature can make it challenging to observe.

Based on data from analogous thiochromone and coumarin (B35378) structures, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. preprints.orgceon.rsnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~161.0 |

| C3 | ~5.8 - 6.2 (singlet) | ~95.0 - 105.0 |

| C4 | - | ~165.0 - 170.0 |

| C4a | - | ~120.0 - 125.0 |

| C5 | ~8.0 - 8.3 (doublet) | ~125.0 - 128.0 |

| C6 | ~7.2 - 7.5 (triplet) | ~124.0 - 126.0 |

| C7 | ~7.2 - 7.5 (triplet) | ~130.0 - 133.0 |

| C8 | ~7.5 - 7.8 (doublet) | ~115.0 - 118.0 |

| C8a | - | ~150.0 - 154.0 |

| O-CH₂-CH₃ | ~4.0 - 4.3 (quartet) | ~64.0 - 68.0 |

| O-CH₂-CH₃ | ~1.3 - 1.6 (triplet) | ~14.0 - 16.0 |

Two-dimensional NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule. ceon.rsresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the adjacent aromatic protons (e.g., H5-H6, H6-H7, H7-H8) and to verify the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that has an attached proton (e.g., C3-H3, C5-H5, and the carbons of the ethoxy group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

The methylene protons of the ethoxy group to the C4 carbon, definitively confirming the position of the substituent.

The H3 proton to the C2 (carbonyl) and C4a carbons.

The H5 proton to the C4a and C7 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A key NOESY correlation would be expected between the methylene protons of the ethoxy group and the H5 proton on the aromatic ring, confirming their spatial proximity. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.

C=O Stretch: A strong absorption in the IR spectrum is expected for the lactone carbonyl group, typically in the range of 1700-1750 cm⁻¹. This band would also be present, though likely weaker, in the Raman spectrum.

C=C Stretches: Vibrations from the aromatic ring and the C=C double bond within the heterocyclic ring would appear in the 1450-1650 cm⁻¹ region in both IR and Raman spectra.

C-O Stretches: The C-O-C stretching vibrations of the ethoxy group and the lactone ring would produce strong bands in the IR spectrum between 1000-1300 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the thioether in the heterocyclic ring is expected to show a weak to medium intensity band in the 600-800 cm⁻¹ region. iosrjournals.org

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (lactone) | 1700 - 1750 | Strong | Weak-Medium |

| C=C Stretch (aromatic/enol) | 1450 - 1650 | Medium-Strong | Strong |

| C-O-C Stretch (ether) | 1000 - 1300 | Strong | Weak |

| C-S Stretch | 600 - 800 | Weak-Medium | Medium |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to detect trace amounts of an analyte. wikipedia.orgedinst.com The technique relies on the enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. researchgate.net

For this compound, the sulfur atom in the thiochromene ring is expected to have a strong affinity for gold and silver surfaces. This interaction would facilitate the adsorption of the molecule onto the SERS substrate, leading to a significant enhancement of its Raman signal, potentially by several orders of magnitude. researchgate.netnih.gov This makes SERS a powerful potential tool for the detection and identification of this compound at ultra-low concentrations in various matrices. The enhancement would be particularly pronounced for vibrational modes involving the sulfur atom and the adjacent aromatic system. nih.gov

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The structure of this compound, featuring a conjugated system encompassing the benzene ring, the enol ether, and the carbonyl group, is expected to give rise to distinct absorption bands.

The spectrum would likely be characterized by two main types of electronic transitions: msu.edupressbooks.pub

π → π* transitions: These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in the UV region and have high molar absorptivity (ε).

n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions occur at longer wavelengths and have a much lower molar absorptivity. masterorganicchemistry.com

The ethoxy group at the C4 position acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. The lone pair electrons on the ether oxygen can participate in resonance with the conjugated system, which is expected to cause a bathochromic (red) shift of the λₘₐₓ (wavelength of maximum absorbance) to a longer wavelength compared to the unsubstituted thiochromen-2-one (B86285) core.

While many coumarin and thiochromone derivatives exhibit fluorescence, the emission properties of this compound would need to be determined experimentally. If fluorescent, an emission spectrum would be observed at a longer wavelength than the absorption maximum (Stokes shift), providing further characteristic data for the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+•), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. wikipedia.org Only the charged fragments are detected. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways include the cleavage of bonds adjacent to functional groups (α-cleavage) or rearrangement reactions. libretexts.orgmiamioh.edu

For this compound (C11H10O2S), the calculated monoisotopic molecular weight is approximately 206.04 Da. A high-resolution mass spectrum would confirm this exact mass. Likely fragmentation pathways would include:

Loss of an ethyl radical (•CH2CH3, 29 Da) to form an ion at m/z 177.

Loss of an ethoxy radical (•OCH2CH3, 45 Da) to form an ion at m/z 161.

Cleavage of the heterocyclic ring, potentially leading to fragments corresponding to the benzothiophene core.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Da) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 206 | [C11H10O2S]+• | - (Molecular Ion) |

| 177 | [M - C2H5]+ | •C2H5 |

| 161 | [M - OC2H5]+ | •OC2H5 |

X-ray Diffraction for Solid-State Structural Elucidation

This technique provides an unambiguous structural elucidation. For a molecule like this compound, an XRD analysis would confirm the planarity of the thiochromen-2-one ring system and determine the conformation and orientation of the ethoxy substituent relative to the ring. It would also reveal how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonds or π-stacking. nih.gov

While a crystal structure for this compound is not available in the cited literature, analysis of related coumarin derivatives provides insight into the type of data obtained. For example, the structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one was determined to be in an orthorhombic crystal system. researchgate.net

Table 5: Representative Crystal Structure Data for a Related Coumarin Derivative This table presents crystallographic data for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one to illustrate the information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C17H13NO5 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.8118 (9) |

| b (Å) | 13.6726 (18) |

| c (Å) | 15.909 (2) |

| Volume (ų) | 1481.7 (3) |

Computational Chemistry and Theoretical Insights into 4 Ethoxythiochromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods can be broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-to-large sized molecules due to its favorable balance of accuracy and computational efficiency. fu-berlin.de Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties of a molecule based on its electron density. mdpi.com This approach allows for the calculation of a wide array of molecular properties, including optimized geometries, thermodynamic data, charge distributions, and spectroscopic parameters like vibrational frequencies. fu-berlin.ded-nb.inforesearchgate.net

For chromene and thiochromene derivatives, DFT calculations, often using hybrid functionals like B3LYP, are routinely employed to investigate structural, electronic, and vibrational properties. semanticscholar.orgbohrium.com These studies help in understanding the fundamental nature of drug-excipient interactions and can provide theoretical guidance for the rational design of new molecules. mdpi.com The application of DFT can elucidate the electronic driving forces behind molecular interactions and predict reactive sites within a molecule. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data.

Hartree-Fock (HF): The simplest ab initio method is the Hartree-Fock (HF) scheme. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, but it does not fully account for electron correlation—the way electrons interact and influence each other's motion. wikipedia.orgnih.gov While computationally less expensive than more advanced methods, its neglect of correlation can limit its accuracy for many systems. wikipedia.org

Møller-Plesset Perturbation Theory (MP): To improve upon the HF method, post-Hartree-Fock methods were developed to include electron correlation effects. Møller-Plesset perturbation theory (MP) is one such method that treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgru.nl Calculations are typically carried out to the second (MP2), third (MP3), or fourth (MP4) order. ru.nlq-chem.com MP2 is a widely used method for approximating correlation energy, offering a significant improvement over HF. q-chem.com However, systematic studies have shown that MP theory is not always convergent, and the results can vary depending on the chemical system and basis set. wikipedia.org

Coupled Cluster (CC): Coupled Cluster (CC) theory is another high-level ab initio method that is considered one of the most accurate for small to medium-sized molecules. Methods like CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (which adds a perturbative correction for triple excitations) are often referred to as the "gold standard" in computational chemistry for their high accuracy. wikipedia.org However, this accuracy comes at a significant computational cost, with scaling factors that increase steeply with the size of the molecule. wikipedia.org

The accuracy and cost of any quantum chemical calculation are heavily dependent on the chosen basis set . A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The choice represents a compromise between the desired accuracy and computational feasibility. mit.eduumich.edu

Larger basis sets include more functions to describe the orbitals of each atom, allowing for a more accurate representation of the electron distribution, but this also drastically increases the computational time, which can scale with the fourth power or more of the number of basis functions. mit.eduumich.edu

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govresearchgate.net The nomenclature indicates the number and type of functions used:

Polarization functions (e.g., (d,p)) allow orbitals to change shape, which is crucial for describing chemical bonds.

Diffuse functions (e.g., the '+' in 6-311++G) are important for describing systems with delocalized electrons or anions. nih.gov

Intelligent basis set selection is crucial; a small basis set might be used for initial geometry optimizations, followed by more accurate calculations with a larger basis set on the refined structure to save computational resources. mit.edu

| Basis Set Type | General Description | Typical Use Case | Relative Cost |

|---|---|---|---|

| Minimal (e.g., STO-3G) | Uses the minimum number of functions to represent core and valence electrons. | Initial, very rough calculations. Largely historical. | Very Low |

| Pople Style (e.g., 6-31G(d)) | Split-valence basis sets with optional polarization and diffuse functions. | Geometry optimizations and frequency calculations for many organic molecules. | Low to Moderate |

| Correlation-Consistent (e.g., cc-pVTZ) | Designed to systematically converge towards the complete basis set limit for correlated calculations. | High-accuracy energy calculations and property predictions. | High |

| Augmented Correlation-Consistent (e.g., aug-cc-pVTZ) | Correlation-consistent sets with added diffuse functions. | Systems where anions, excited states, or weak interactions are important. | Very High |

Electronic Structure Analysis

Analyzing the electronic structure provides a detailed picture of how electrons are distributed within a molecule and where chemical reactions are most likely to occur.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com

HOMO : This is the highest energy orbital that contains electrons. It acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.com

LUMO : This is the lowest energy orbital that is empty of electrons. It acts as an electron acceptor, and its energy level is related to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.netijnc.ir Conversely, a small gap suggests the molecule is more reactive. ijnc.ir For thiochromenone derivatives, FMO analysis can reveal how different substituents affect the electronic properties and reactivity of the core structure.

| Parameter | Symbol | Significance | Typical Value Range (eV) for Organic Molecules |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). Higher energy means a better donor. | -5.0 to -9.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). Lower energy means a better acceptor. | -0.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | 3.0 to 8.0 |

Note: The values in this table are illustrative and can vary significantly based on the specific molecular structure and computational method used.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgavogadro.cc It is plotted on the molecule's electron density surface and uses a color scale to represent the electrostatic potential. deeporigin.com

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. youtube.com Blue colors represent regions of positive electrostatic potential, which are electron-poor and are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or intermediate potential. youtube.com

MEP maps are invaluable for understanding intermolecular interactions, predicting reactive sites, and visualizing charge-related properties. bohrium.comlibretexts.orgresearchgate.net For a molecule like 4-Ethoxythiochromen-2-one, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the sulfur atom due to the presence of lone pairs, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring and ethoxy group would display a more complex distribution of potential.

Reactivity Indices (Hardness, Softness, Electrophilicity, Nucleophilicity)

Reactivity indices derived from conceptual DFT are fundamental in characterizing the chemical behavior of molecules. These indices, including chemical hardness (η), softness (S), electrophilicity (ω), and nucleophilicity (N), provide a quantitative measure of a molecule's tendency to accept or donate electrons. High electrophilicity suggests a strong tendency to react with nucleophiles, or electron-rich species.

While specific experimental and extensive computational studies on this compound are not widely available in the public domain, the principles of DFT allow for the theoretical calculation of these properties. The values for related thiochromenone structures suggest that the presence of the sulfur atom and the ethoxy group significantly influences the electronic distribution and, consequently, the reactivity of the molecule.

Table 1: Theoretical Reactivity Indices for Thiochromenone Derivatives

| Compound Family | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| Thiochromenones | 4.5 - 5.5 | 0.18 - 0.22 | 1.5 - 2.5 | 2.0 - 3.0 |

Note: The data presented are representative values for the thiochromenone class of compounds based on general computational studies and may not correspond to experimentally verified values for this compound.

Reaction Mechanism Modeling

Understanding the pathways of chemical reactions at a molecular level is a key objective of computational chemistry. For this compound, modeling reaction mechanisms involves identifying the most energetically favorable routes for its transformation.

Transition State Localization and Reaction Coordinate Analysis

The localization of transition states is a critical step in mapping out a reaction pathway. A transition state represents the highest energy point along the reaction coordinate, which is the path of minimum energy connecting reactants and products. Computational methods are employed to find the geometry of this transient species and to analyze the vibrational frequencies to confirm it as a true transition state (characterized by a single imaginary frequency). Reaction coordinate analysis then provides a detailed depiction of the structural changes that occur as the reaction progresses.

Energy Barrier Calculations and Reaction Rate Predictions

Once the transition state is identified, the energy barrier for the reaction can be calculated as the difference in energy between the reactants and the transition state. This energy barrier is a crucial determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. Theoretical calculations of these barriers for potential reactions of this compound, such as nucleophilic attack at the carbonyl carbon or electrophilic substitution on the aromatic ring, can provide valuable predictions of its chemical reactivity under various conditions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, this includes the prediction of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. DFT calculations can provide theoretical vibrational frequencies, electronic transition energies, and chemical shifts that often show good agreement with experimental observations, aiding in the structural characterization of the molecule.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. ethz.ch For this compound, MD simulations can reveal how the ethoxy group rotates and how the thiochromenone core flexes and vibrates at different temperatures. ethz.chmdpi.comnih.govbiorxiv.org This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as enzymes or receptors, in a biological context. These simulations track the movements of each atom in the molecule over a period of time, providing a detailed picture of its conformational landscape. nih.gov

Mechanistic Structure Activity Relationship Sar Studies for Biological Applications

Design and Synthesis of 4-Ethoxythiochromen-2-one Derivatives for Biological Evaluation

The design of derivatives based on the thiochromenone scaffold is a strategic process aimed at exploring and optimizing interactions with biological targets. The synthesis of these compounds often involves multi-step reactions. A common approach is the reaction of thiophenol with β-halopropionic acids followed by cyclization reactions using strong dehydrating agents like sulfuric or methanesulfonic acid. researchgate.netmdpi.com Another established method involves the electrochemical oxidation of catechols in the presence of a nucleophile like 4-mercaptocoumarin, which offers an environmentally friendly, one-pot synthesis process. nih.govresearchgate.net

Key synthetic strategies that can be adapted for creating a library of this compound derivatives include:

Friedel-Crafts Acylation: This can be used for intramolecular ring cyclization to form the core thiochromenone structure. mdpi.com

Condensation Reactions: Coupling reactions, often catalyzed by Brønsted-Lowry acids, are employed to add substituents to the core ring system. mdpi.com

Horner-Wadsworth-Emmons Reaction: This reaction is useful for preparing intermediates, such as cinnamic acids, which can then be used in subsequent cyclization steps to form the thiochromenone ring. mdpi.com

These synthetic routes allow for systematic modifications at various positions of the thiochromenone scaffold, enabling a thorough investigation of the SAR.

Rational Design Principles for Modulating Biological Target Interactions

Rational drug design for thiochromenone derivatives involves targeted structural modifications to enhance their interaction with specific biological molecules. A key principle is the introduction of pharmacophores or functional groups known to interact favorably with protein targets.

For instance, in the design of related thiochroman-4-one (B147511) derivatives as potential antileishmanial agents, compounds bearing a vinyl sulfone moiety displayed the highest activity. mdpi.com The removal of either the double bond or the sulfone group led to a decrease in activity, highlighting the importance of this specific functional group for the observed biological effect. mdpi.com Similarly, in the development of 2-phenyl-4H-chromen-4-one derivatives as selective COX-2 inhibitors, a methylsulfonyl (MeSO2) pharmacophore was strategically placed at the para-position of a phenyl ring. researchgate.net This design was based on the knowledge that this group could fit into a secondary pocket of the COX-2 enzyme's active site, thereby increasing selectivity and potency. researchgate.net

Other design principles include isosteric modifications, where one functional group is replaced by another with similar physical or chemical properties. The thiochromenone core itself can be seen as an isostere of the more common chromone (B188151) (benzopyran) scaffold, a substitution that can alter biological activity and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds similar to thiochromen-2-one (B86285), such as 4-hydroxycoumarin (B602359) derivatives, QSAR studies have been successfully employed to predict and explain their antioxidant activity. researchgate.netnih.govmdpi.com

In these studies, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties. The biological activity, expressed as a logarithmic value (e.g., pIC50), is then correlated with these descriptors using statistical methods like multiple linear regression.

A representative QSAR model for hydroxyl radical scavenging activity in coumarin (B35378) derivatives highlighted the importance of electronic and energetic descriptors. mdpi.com The model showed a strong correlation between the activity and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) as well as the partial atomic charge on the 4-hydroxyl group oxygen. mdpi.com This suggests that the ability of the molecule to accept electrons and the properties of the hydroxyl group are critical for its radical scavenging mechanism.

| Molecular Descriptor | Definition | Correlation with Biological Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Often linearly related to the toxicity of inert chemicals. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the ability of the molecule to act as an electrophile or accept electrons. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Can influence solubility and binding to polar sites on a target protein. |

| Molecular Connectivity Indices | Topological descriptors that reflect the degree of branching in a molecule. | Used to model various biological activities, including acute toxicity. mdpi.com |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for understanding the molecular basis of a compound's activity and guiding further design.

Docking studies on related chromone derivatives have successfully identified key interactions within the active sites of various protein targets. For example, when a series of novel chromone derivatives were evaluated as potential anticancer agents, docking studies against the HERA protein revealed binding energies ranging from -7.5 to -9.6 kcal/mol. d-nb.info The most potent compound formed specific interactions within the binding pocket, showing a higher affinity than the standard drug Doxorubicin. d-nb.info

In another study on COX-2 inhibitors, docking of a 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivative into the active site of COX-2 showed that the p-MeSO2 substituent was perfectly oriented within a secondary pocket. researchgate.net This orientation allowed for favorable interactions with key amino acid residues such as Arg513 and Val523, explaining the compound's high potency and selectivity. researchgate.net These studies demonstrate how docking can pinpoint crucial intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

| Compound Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA (for cytotoxic activity) | -7.5 to -9.6 | Not specified |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Peroxiredoxins (for antioxidant activity) | -5.9 to -7.4 | Not specified |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | COX-2 | Not specified (IC50 = 0.07 µM) | Arg513, Val523, His90 |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | Not specified (IC50 = 1.37 µM) | Not specified |

Beyond predicting the binding pose, computational methods can analyze the conformational dynamics of the ligand-receptor complex. Molecular dynamics (MD) simulations, for instance, can complement docking studies by providing insights into the stability of the predicted binding mode over time. nih.gov These simulations model the movement of every atom in the system, allowing researchers to observe how the ligand and protein adjust to each other. This analysis can confirm the stability of key hydrogen bonds and other interactions, providing a more dynamic and realistic picture of the binding event than a static docking pose alone.

Investigation of Mechanisms of Biological Action (excluding clinical trials)

Elucidating the mechanism of action is crucial for understanding how a compound exerts its biological effect. For derivatives of the thiochromenone scaffold, several mechanisms have been proposed based on preclinical studies.

In the context of antiparasitic activity, 4H-thiochromen-4-one 1,1-dioxide derivatives were shown to disrupt the parasite's redox homeostasis. nih.gov Treatment of parasites with these compounds led to a significant increase in reactive oxygen species (ROS) and strong mitochondrial perturbation, ultimately causing cell death. nih.gov This suggests that the compounds act by inducing overwhelming oxidative stress within the parasite. Another proposed mechanism involves the formation of a covalent complex between the compound and a target enzyme, effectively inactivating it. nih.gov

For anti-inflammatory applications, the mechanism often involves the specific inhibition of enzymes in the inflammatory pathway. As previously mentioned, rationally designed chromone derivatives have been shown to be potent and selective inhibitors of the COX-2 enzyme, which is a key mediator of inflammation and pain. researchgate.net By blocking this enzyme, the compounds prevent the production of pro-inflammatory prostaglandins.

Enzyme Inhibition Mechanisms

The thiochromenone scaffold is a versatile platform for the development of potent enzyme inhibitors. nih.gov Derivatives have been shown to inhibit a range of enzymes through various mechanisms, often involving interactions with the enzyme's active site.

Structure-activity relationship studies reveal that the integrity of the thiochromenone ring is often crucial for activity. For instance, in the development of anti-mycobacterial agents, replacing the thiochromenone ring with a benzoxazinone (B8607429) or benzopyranone moiety led to a decrease in efficacy. nih.gov The inhibitory potency is significantly influenced by substituents at various positions. Electron-withdrawing groups, such as halogens or nitro groups, on the thiochroman-4-one ring have been shown to enhance anti-fungal activity. nih.gov Similarly, for inhibitors of the DprE1 enzyme in tuberculosis treatment, lipophilicity and the presence of a sulfur atom at the 1-position were key determinants of potency. nih.gov

Table 1: Examples of Enzyme Inhibition by Thiochromene and Chromone Derivatives

| Compound Class | Substituents | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|---|

| Dihydrobenzothiopyrano-[4,3-c]-pyrazole | Sulfonamide moiety | Carbonic Anhydrase IX | Ki = 6.3 nM | nih.gov |

| Thiochromone Derivative | 8-nitro, 3'-sulfonyl piperazine | P. falciparum Lactate Dehydrogenase (PfLDH) | Predicted Ki = 7.41 nM | nih.gov |

| 3-Formyl Chromone Derivative | Varies | Acetylcholinesterase (AChE) | IC50 = 0.27 µM | researchgate.net |

| 2-Alkyl-3-hydroxythiochromen-4-one | Varies | Target in primary energy metabolism of M. catarrhalis | MIC in nM range | nih.gov |

Receptor Agonism/Antagonism at the Molecular Level

The thiochromane and chromone scaffolds are also adept at interacting with cellular receptors, functioning as either agonists or antagonists. This interaction is highly dependent on the three-dimensional arrangement of substituents that engage with specific binding pockets within the receptor.

For example, certain thiochroman (B1618051) derivatives have been identified as potent and orally available selective estrogen receptor degraders (SERDs) and antagonists, demonstrating efficacy in models of endocrine-resistant breast cancer. nih.gov These molecules act by binding to the estrogen receptor α (ERα), inducing its degradation and blocking its signaling pathway. nih.gov In another study, a library of (aminoalkoxy)chromones was screened for affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in neuropathic pain and other neurological disorders. The length of the alkoxy linker and the nature of the terminal amine were found to be critical for both potency and selectivity, with some derivatives showing high affinity for the σ₁ receptor.

The molecular mechanism of antagonism often involves the ligand binding to the receptor in a way that prevents the conformational changes necessary for activation. For instance, the binding of an antagonist might block the movement of a key helical domain required for downstream signaling. frontiersin.org While the specific receptor targets for this compound are not defined, the planarity of the core ring system and the potential for the ethoxy and thioether groups to form specific hydrogen bonds or hydrophobic interactions suggest it could be explored for receptor-modulating activities.

Table 2: Receptor Binding Affinity of Chromone and Thiochroman Derivatives

| Compound Class | Target Receptor | Binding Affinity (Ki) | Activity Profile | Reference |

|---|---|---|---|---|

| Thiochroman Derivative (Compound 51) | Estrogen Receptor α (ERα) | - | Antagonist / SERD | nih.gov |

| 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one | Sigma-1 (σ₁) | 28.4 nM | Ligand | figshare.com |

| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | Sigma-1 (σ₁) | 29.5 nM | Ligand | figshare.com |

| 2H-thiochromene-1,1-dioxide analog | AMPA Receptor (GluA2) | EC50 = 1.2 µM | Positive Allosteric Modulator | nih.gov |

Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

The primary mode of action for many bioactive compounds involves direct interaction with biomolecules. As discussed, thiochromenones interact extensively with proteins, including enzymes and receptors. nih.govnih.gov Interactions with nucleic acids like DNA and RNA are also a possibility for planar aromatic systems.

Some chromone derivatives have been shown to bind to calf thymus DNA (CT-DNA), with evidence suggesting an intercalative binding mode. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to functional changes like the inhibition of replication and transcription. researchgate.netwikipedia.org Viscosity measurements, which show an increase in the viscosity of a DNA solution upon binding, are a classic indicator of intercalation. researchgate.netnih.gov However, other modes, such as groove binding, are also possible and typically result in little to no change in viscosity. nih.govopenmedicinalchemistryjournal.com

For instance, a study on 3-formyl chromone derivatives found that the compounds bound strongly to CT-DNA, likely through intercalation, which was supported by absorption, fluorescence, and viscosity experiments. researchgate.net In contrast, a 3,4-dihydropyrano[c]chromene derivative was found to interact with DNA via a non-intercalative, groove-binding mode. nih.gov A fluorogenic chromone-based probe was specifically designed to act as a "forced intercalator" upon DNA hybridization. mdpi.com

While there are no specific studies on the interaction of this compound with DNA or RNA, its planar bicyclic structure suggests that such interactions are plausible. The nature of this interaction would be influenced by the ethoxy substituent. Global analyses of RNA-binding proteins in bacteria have revealed that a wide variety of protein domains, not just canonical ones, can interact with RNA, highlighting the complexity and breadth of small molecule-RNA interactions that could be explored. nih.gov

Development as Fluorescent Probes for Bioimaging and Biosensing

The chromone and thiochromenone scaffolds are inherently fluorescent, making them attractive core structures for the development of fluorescent probes for bioimaging and biosensing. researchgate.net These probes are designed to signal the presence of a specific analyte through a change in their photophysical properties.

Design Considerations for High Sensitivity and Selectivity

The rational design of a fluorescent probe is critical to achieving high sensitivity and selectivity for its target analyte in a complex biological environment. nih.gov A typical probe consists of three main components: a fluorophore (the signaling unit), a recognition site (which selectively interacts with the analyte), and a linker. nih.gov

Key design considerations include:

High "Turn-On" Ratio: The probe should be minimally fluorescent in its "off" state and become highly fluorescent in its "on" state after reacting with the analyte. This maximizes the signal-to-noise ratio.

Selectivity: The recognition site must react specifically with the target analyte over other potentially interfering species present in the biological milieu. For thiol probes, this means reacting with sulfhydryl groups but not with other nucleophiles like amines or hydroxyl groups. rsc.org

Reaction Kinetics: The reaction between the probe and the analyte should be rapid to allow for real-time monitoring of biological processes. rsc.org

Photophysical Properties: The probe should ideally absorb and emit light at longer wavelengths (red to near-infrared) to minimize cellular autofluorescence and light scattering, and to maximize tissue penetration for in vivo imaging. A large Stokes shift (the separation between the absorption and emission maxima) is also desirable to reduce self-quenching. nih.gov

Biocompatibility: The probe must be soluble in aqueous media, stable under physiological conditions (pH 7.4), and exhibit low cytotoxicity.

Table 3: Key Design Strategies for Fluorescent Probes

| Design Strategy | Principle | Key Considerations | Reference |

|---|---|---|---|

| Photoinduced Electron Transfer (PeT) | Analyte interaction modulates the PeT process between a donor/acceptor and the fluorophore, "switching" fluorescence on or off. | Choosing appropriate donor/acceptor pairs with well-matched frontier orbital energies. | nih.gov |

| Förster Resonance Energy Transfer (FRET) | Analyte induces a conformational change that alters the distance between a donor-acceptor fluorophore pair, changing the FRET efficiency. | Requires good spectral overlap between donor emission and acceptor absorption; sensitive to distance and orientation. | nih.gov |

| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electron-donating or -withdrawing nature of a substituent, changing the ICT character and shifting the emission wavelength. | Often results in ratiometric probes, which are advantageous for quantitative measurements. | nih.gov |

| Reaction-Based (Irreversible) | Analyte-specific chemical reaction cleaves a quenching group or modifies the fluorophore's conjugated system to induce a fluorescence change. | Reaction must be fast, highly selective, and bioorthogonal (not interfering with native biological processes). | rsc.org |

Reaction-Based Sensing Mechanisms (e.g., nucleophilic reactions, redox reactions)

Many fluorescent probes for biological analytes operate via specific, irreversible chemical reactions. For the detection of biothiols (e.g., cysteine, glutathione), probes are often designed to exploit the high nucleophilicity of the sulfhydryl group. rsc.org

Common nucleophilic reaction mechanisms include:

Michael Addition: The thiol acts as a Michael donor, adding to an α,β-unsaturated carbonyl system (a Michael acceptor) on the probe. This reaction disrupts the probe's electronic structure, leading to a change in fluorescence. rsc.org

Cleavage of Protecting Groups: A common strategy involves masking a fluorophore with a thiol-cleavable protecting group that also quenches its fluorescence. For example, a 2,4-dinitrobenzenesulfonyl (DNBS) group can be attached to a fluorophore; the strong nucleophilic attack by a thiol cleaves the DNBS group, releasing the highly fluorescent parent dye. springerprofessional.de

Tuneable Photophysical Properties for Biological Environments

A key advantage of synthetic fluorescent probes is the ability to tune their photophysical properties through rational chemical modifications. nih.govmdpi.com For a donor-π-acceptor (D-π-A) type fluorophore like the thiochromenone system, properties such as absorption/emission wavelength, quantum yield, and Stokes shift can be finely controlled.

Modulating the D-π-A System: The 4-ethoxy group in this compound acts as an electron-donating group (D), while the carbonyl group and the conjugated ring system act as the π-system and acceptor (A). Strengthening the donor (e.g., replacing ethoxy with an amino group) or the acceptor, or extending the π-conjugation of the core, would be expected to cause a bathochromic (red) shift in both the absorption and emission spectra. nih.gov

Solvatochromism: The emission color of D-π-A dyes can be sensitive to the polarity of their environment. In more polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the emission spectrum. This property can be exploited to probe the polarity of different subcellular compartments.

Introducing Rigidity: The fluorescence quantum yield is often reduced by non-radiative decay pathways, such as molecular vibrations or rotations. Introducing structural rigidity into the fluorophore can restrict these movements and enhance fluorescence brightness.

By systematically modifying the substituents on the thiochromenone ring, a library of probes with a range of colors and properties could be developed, allowing for multiplexed imaging of different biological targets simultaneously.

Information regarding "this compound" for the requested biological applications is not available in the searched scientific literature.

Following a comprehensive search for research findings and data specifically on the chemical compound "this compound," it has been determined that there is no available information within the public scientific domain concerning its use in the biological applications outlined in your request.

Specifically, searches for "this compound" in the context of:

Strategies for Bioconjugation and Bioorthogonal Labeling

Covalent Linkage to Biomolecules (Peptides, Proteins, Nucleic Acids)

Chemical Reactivity Towards Biomolecule Functional Groups (e.g., Amines, Thiols)

Site-Selective Conjugation Approaches

did not yield any relevant results. The existing literature focuses on general methodologies for bioconjugation, the reactivity of common functional groups like thiols and amines, and various site-selective labeling techniques, but does not mention or provide data for "this compound."

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and focus you have provided. To do so would require fabricating data and research findings, which would be scientifically unsound.

Exploration of 4 Ethoxythiochromen 2 One in Advanced Materials Science and Catalysis

Applications in Optoelectronic and Optical Materials

The inherent optical properties of thiochromone derivatives suggest a potential for their use in optoelectronic and optical materials. preprints.org The core structure's ability to interact with light is a key factor in these applications.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for conjugated polymers and other organic molecules with tailored electronic and optical properties. researchgate.net While direct research on 4-Ethoxythiochromen-2-one in OLEDs is not available, the general class of heterocyclic compounds is explored for such uses. The efficiency and color of light emission in an OLED are dependent on the molecular structure of the organic material used. The substitution pattern on the thiochromenone core could theoretically be tuned to achieve desired emission characteristics.

Photovoltaic Cells and Solar Energy Conversion

The field of organic photovoltaics seeks to develop efficient and cost-effective solar cells. icfo.eu Materials used in these devices must absorb light effectively and facilitate the conversion of solar energy into electrical energy. Dye-sensitized solar cells (DSSCs), a type of third-generation photovoltaic technology, utilize organic dyes to absorb light. mdpi.com Thiochromenone derivatives, with their potential for strong light absorption, could be investigated as components in such solar cells. The specific properties of this compound would need to be characterized to determine its suitability for this application.

Sensors and Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or an electrical field. nih.govnih.gov This property is valuable for the development of sensors and memory devices. rsc.org The photochromic properties observed in some related heterocyclic compounds suggest that thiochromenone derivatives could be engineered to function as molecular switches. researchgate.net The ethoxy group in this compound could play a role in modulating the electronic properties of the molecule, potentially influencing its switching behavior.

Integration into Functional Polymers and Composites

The incorporation of functional molecules into polymers and composites can create materials with enhanced or novel properties.

Conjugated Polymer Systems

Conjugated polymers are a class of organic polymers with alternating single and double bonds, which gives them unique electronic and optical properties. frontiersin.org These materials are central to the field of organic electronics. The dynamics of excitons, or bound electron-hole pairs, in these systems are crucial to the performance of devices like OLEDs and organic solar cells. researchgate.netresearchgate.net Thiochromenone derivatives could potentially be incorporated into conjugated polymer chains as a monomer or a side group to modify the polymer's properties. The specific impact of this compound on the photophysics of a conjugated polymer system would be a subject for empirical investigation.

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often at the nanoscale, to create materials with synergistic or novel functionalities. magtech.com.cnnih.govfrontiersin.org These materials have applications in a wide range of fields, including catalysis, photonics, and electronics. researchgate.netresearchgate.net An organic molecule like this compound could potentially be integrated into an inorganic matrix or used to functionalize the surface of inorganic nanoparticles. This could lead to hybrid materials with interesting optical or electronic properties, although specific research in this area is lacking.

Catalytic Applications

The catalytic potential of this compound and its derivatives is an area of growing interest, with research suggesting possible applications in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the performance of a metal catalyst is significantly influenced by the molecular structure of its coordinating ligands. Thiochromenone derivatives, including this compound, possess sulfur and oxygen heteroatoms that can act as coordination sites for metal ions. These sulfur-containing heterocycles can function as ligands, forming stable complexes with transition metals.

The synthesis of various thiochromenone derivatives often involves the use of transition metal catalysts such as palladium, nickel, and rhodium. rsc.orgnih.govorganic-chemistry.orgacs.org This inherent interaction with transition metals suggests the potential for thiochromenones themselves to act as ligands. For instance, thiocoumarin-based ligands have been successfully incorporated into gold(I) complexes, which have shown activity as hybrid photocatalysts for hydrogen generation. nih.gov The presence of the thiochromenone scaffold can influence the electronic and steric properties of the metal center, thereby tuning the catalyst's activity and selectivity for specific organic transformations.

Table 1: Examples of Metal-Catalyzed Syntheses of Thiochromenone Derivatives

| Catalyst System | Reactants | Product | Reference |

| Nickel catalyst | Aromatic sulfonyl chlorides and alkynes | Thiochromenones | rsc.org |

| Rhodium catalyst | Aromatic sulfides and terminal alkynes | Thiochromenones | organic-chemistry.orgacs.org |

| Palladium(II) with XPhos ligand | 2-sulfinyl-thiochromones and arylboronic acids | 2-aryl-4H-thiochromen-4-one derivatives | nih.gov |

This table is interactive. Click on the headers to sort the data.

While direct applications of this compound in heterogeneous catalysis are not yet established, derivatives of the broader coumarin (B35378) family have been synthesized using heterogeneous catalysts. For example, Amberlyst-15, a solid acid catalyst, has been employed in the Pechmann condensation for the synthesis of coumarin derivatives. iiste.org This indicates the potential for immobilizing thiochromenone derivatives onto solid supports to create novel heterogeneous catalysts. Such catalysts would offer the advantages of easy separation from the reaction mixture and potential for recyclability, which are crucial for industrial applications.

The conversion and utilization of carbon dioxide (CO₂) is a critical area of research aimed at mitigating greenhouse gas emissions. While there is no direct evidence of this compound's involvement in CO₂ conversion, the development of novel catalytic systems is a key focus in this field. The coordination chemistry of thiochromenone ligands with various metal centers could potentially lead to catalysts capable of activating CO₂ for transformation into valuable chemicals.

Thiocoumarin-based gold(I) complexes supported on titanium dioxide have been investigated as hybrid photocatalysts for hydrogen generation from ethanol under UV-Vis light. nih.gov This process represents a significant environmental application, contributing to the development of clean energy technologies. The chromophore properties of the thiocoumarin ligand enhance the photocatalytic activity. nih.gov This suggests that this compound, with its similar core structure, could be explored for similar photocatalytic applications aimed at environmental remediation or sustainable energy production.

Nanomaterial Science Integration

The integration of organic molecules with nanomaterials can lead to hybrid materials with enhanced properties and functionalities. The unique characteristics of this compound make it a candidate for integration into nanomaterial science.

The functionalization of nanoparticles with organic ligands is a widely used strategy to tailor their surface properties and enhance their performance in various applications. Sulfur-containing heterocyclic compounds are of interest for nanoparticle functionalization due to the strong affinity of sulfur for noble metal surfaces. mdpi.comnih.gov This interaction can be utilized to anchor this compound or its derivatives onto the surface of nanoparticles, such as gold or silver.